![molecular formula C9H7BrN2O2 B1357167 methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 872619-43-7](/img/structure/B1357167.png)
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Scientific Research Applications
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry
- Kinase Inhibitors : It serves as a precursor in the synthesis of various kinase inhibitors. Notably, it has been identified as a potential inhibitor of SGK-1 kinase, which is crucial for cell survival and proliferation. This inhibition may have therapeutic implications for diseases such as cancer and diabetes .
Biological Studies
- Enzyme Inhibition : The compound is used to study the inhibition of specific enzymes involved in signaling pathways. This inhibition can disrupt pathological processes associated with various diseases .
Chemical Biology
- Probes for Biological Processes : It is employed in the design of probes for studying biological processes at the molecular level, facilitating the understanding of complex biochemical interactions .
Industrial Applications
- Pharmaceuticals and Agrochemicals : Derivatives of this compound are explored for their potential use in pharmaceuticals and agrochemicals due to their biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : Research indicates that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its potential use in oncology due to its ability to inhibit cancer cell proliferation .
- Anti-inflammatory Potential : The compound has been explored for its potential use in developing anti-inflammatory drugs, addressing conditions characterized by inflammation .
- Neuroprotective Agents : Investigations into its effects on neurodegenerative diseases suggest that it may modulate enzyme activity beneficially .
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the ester functional group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have variations in the substituents on the pyridine ring and exhibit different biological activities.
Uniqueness
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ester group enhances its solubility and facilitates further chemical modifications .
Biological Activity
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
The compound features a pyrrolo[2,3-b]pyridine core structure with a bromine substituent and an ester functional group, which enhances its solubility and reactivity in biological systems.
This compound exhibits various biological activities primarily through the following mechanisms:
- Kinase Inhibition : This compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a crucial role in several cellular processes including cell survival and proliferation. Inhibition of SGK-1 can have therapeutic implications for diseases such as cancer and diabetes .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in signaling pathways. This inhibition can disrupt pathological processes associated with various diseases .
- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. Its derivatives are explored for various therapeutic applications including:
- Cancer Treatment : Due to its antiproliferative properties against cancer cells.
- Anti-inflammatory Drugs : Potential use in treating conditions characterized by inflammation.
- Neuroprotective Agents : Investigated for effects on neurodegenerative diseases through enzyme modulation.
Q & A
Basic Research Questions
Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for introducing aryl groups at the 5-position of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?
- Methodological Answer : Utilize Pd(PPh₃)₄ as a catalyst (2 mol%) with K₂CO₃ (3 equivalents) in a toluene/ethanol solvent system (3:1 ratio) at 105°C under argon. This setup enables efficient coupling with arylboronic acids, achieving yields >90%. Purification via silica gel chromatography (e.g., heptane/ethyl acetate 7:3) ensures product integrity .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Flash column chromatography with dichloromethane/ethyl acetate (90:10) is optimal for removing unreacted starting materials and byproducts. This method achieves >96% purity, as confirmed by NMR and HRMS .
Q. How should spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?
- Methodological Answer : Key NMR signals include aromatic protons at δ 8.89–8.32 ppm (pyrrolopyridine core) and a methyl ester singlet at δ 3.85–3.79 ppm. HRMS analysis should match the calculated [M+H]+ value (e.g., 315.12403 for C₁₉H₁₄N₄O) within 0.3 ppm error .
Advanced Research Questions
Q. What strategies ensure regioselective functionalization at the 3-position versus the 5-position of the pyrrolo[2,3-b]pyridine core?
- Methodological Answer : Protect the NH group via tosylation (using NaH and TsCl in THF) to direct cross-coupling or nucleophilic substitution to the 3-position. Subsequent deprotection under basic conditions (e.g., KOH/EtOH) restores the NH group while retaining 5-substituents .
Q. How can electron-withdrawing groups (e.g., aldehydes) be introduced at the 3-position to modulate reactivity?
- Methodological Answer : Perform a Duff formylation using hexamine in acetic acid/water (3:1) at 120°C. This yields 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (67% yield), confirmed by a CHO peak at δ 9.93 ppm in NMR .
Q. How can researchers mitigate rapid decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates during hydrogenation?
- Methodological Answer : Conduct in-situ derivatization by adding nicotinoyl chloride hydrochloride immediately after nitro-group reduction. This stabilizes the intermediate, enabling N-acylation without isolation, as shown in 36% yield for compound 8a .
Q. Data Contradiction Analysis
Q. How can conflicting reports on cross-coupling yields (e.g., 51% vs. 96%) be reconciled?
- Analysis : Variations arise from catalyst loading (e.g., 2 mol% Pd vs. lower amounts), solvent polarity (toluene/ethanol vs. THF), and reaction time (4 hours vs. overnight). Optimizing these parameters, particularly using argon purging to exclude moisture, improves reproducibility .
Q. Why do different protecting groups (e.g., benzyl vs. tosyl) result in divergent reactivity patterns?
- Analysis : Tosyl groups enhance steric hindrance and electron-withdrawing effects, favoring 3-position reactivity. In contrast, benzyl groups are bulkier but less electron-withdrawing, potentially altering regioselectivity in subsequent reactions .
Q. Experimental Design Considerations
Q. What precautions are critical when handling Grignard reagents for nucleophilic additions to aldehyde-functionalized derivatives?
- Guidelines : Use anhydrous THF at 0°C to minimize side reactions. Quench with saturated NH₄Cl to prevent over-addition, as demonstrated in the synthesis of (pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanol (58% yield) .
Q. How can MnO₂ oxidation be optimized for converting alcohols to ketones in pyrrolo[2,3-b]pyridine derivatives?
- Guidelines : Use a 10-fold excess of MnO₂ in THF at room temperature for 12 hours. Monitor reaction progress via TLC to avoid over-oxidation, which can degrade the heterocyclic core .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENDXLPFBGAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583298 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872619-43-7 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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